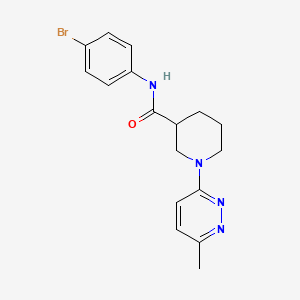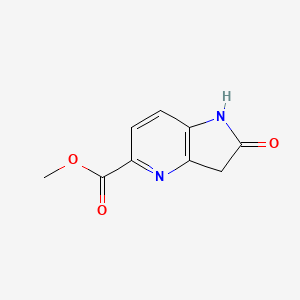
4-Aza-2-oxindole-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Aza-2-oxindole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H8N2O3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often involves the esterification of indole-5-carboxylic acid . The electrophilic halide is first transformed into a strongly nucleophilic metal derivative, which then adds to carbon dioxide (an electrophile). The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2-oxindole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic compound in the field of medicinal chemistry .Chemical Reactions Analysis
Indole derivatives like “this compound” can undergo various chemical reactions. For instance, they can serve as substrates for indigoid generation . They can also participate in biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Applications De Recherche Scientifique
Synthesis and Transformations
The synthesis and transformation of derivatives of oxazole and isoxazole, including those related to 4-Aza-2-oxindole-5-carboxylic acid methyl ester, have been extensively studied. These synthetic methodologies enable the production of complex molecules that could serve as scaffolds for drug development or as intermediates in organic synthesis. For example, methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids have been used to synthesize unknown methyl esters of oxazole derivatives, which are then transformed into compounds with potential biological activity through the introduction of various functional groups (Prokopenko et al., 2010).
Synthetic Studies and Carbocyclization
Research into the intramolecular carbocyclization of N-acyloxyiminium ions has led to the development of novel synthetic routes for creating azacyclic compounds, which are valuable in the design of pharmaceuticals and biologically active molecules. These compounds, based on the transformation of 4-substituted l-pyroglutamic esters, demonstrate the versatility of this compound derivatives in synthesizing complex structures (Hanessian et al., 2005).
Isoxazole and Oxazole Derivatives Synthesis
The novel synthesis of isoxazole-4-carboxylic acid derivatives and controlled isomerization to oxazole derivatives has been reported, showcasing the chemical flexibility and utility of these compounds in synthesizing a variety of chemical structures. Such methodologies are essential for the development of new materials, catalysts, and potential therapeutics (Serebryannikova et al., 2019).
Corrosion Inhibition
Alkyl esters derived from carboxylic acids have shown potential as corrosion inhibitors, a critical application in industrial chemistry and materials science. The study of alkyl esters of 5-carboxybenzotriazole on copper corrosion demonstrates the potential for using derivatives of this compound in corrosion protection strategies (Bartley et al., 2003).
Fluorescent Probes
The development of fluorescent probes using oxazole derivatives showcases the application of these compounds in biochemical and medical research, where they can be used for imaging, diagnostic, and analytical purposes. The photophysical properties of such compounds make them suitable candidates for use as fluorescent markers in biological systems (Ferreira et al., 2010).
Safety and Hazards
The safety data sheet for indole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field .
Mécanisme D'action
Target of Action
Indole derivatives, which are structurally similar to this compound, are known to interact with various biological targets, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-2-5-7(10-6)4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGFGHVDXKDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)
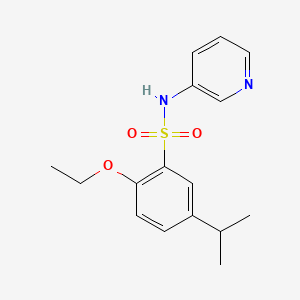

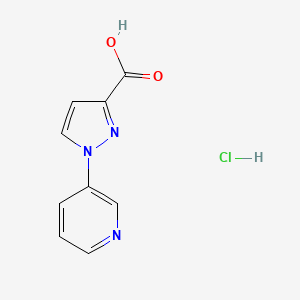
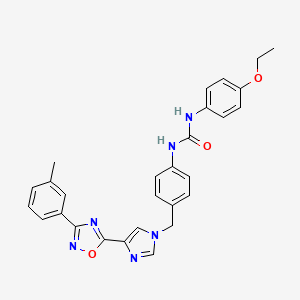
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
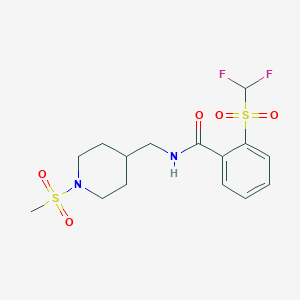
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

